Cas no 1704943-19-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid
- EN300-1163389
- 1704943-19-0
-
- インチ: 1S/C17H15BrClNO4/c18-14-8-12(19)6-7-13(14)15(9-16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,23)(H,21,22)/t15-/m0/s1
- InChIKey: AZMOMOFZRXGRCD-HNNXBMFYSA-N
- ほほえんだ: BrC1C=C(C=CC=1[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 410.98730g/mol
- どういたいしつりょう: 410.98730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 75.6Ų
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163389-2500mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 2500mg |
$1959.0 | 2023-10-03 | ||
Enamine | EN300-1163389-2.5g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1163389-10.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 10g |
$3807.0 | 2023-06-08 | ||
Enamine | EN300-1163389-1.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1163389-5.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1163389-0.05g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1163389-100mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 100mg |
$879.0 | 2023-10-03 | ||
Enamine | EN300-1163389-5000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 5000mg |
$2900.0 | 2023-10-03 | ||
Enamine | EN300-1163389-250mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 250mg |
$920.0 | 2023-10-03 | ||
Enamine | EN300-1163389-1000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |
1704943-19-0 | 1000mg |
$999.0 | 2023-10-03 |
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acidに関する追加情報
Comprehensive Overview of (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid (CAS No. 1704943-19-0)
The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid (CAS No. 1704943-19-0) is a chiral organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 2-bromo-4-chlorophenyl group and a benzyloxycarbonyl (Cbz) protecting moiety, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers are particularly interested in its stereospecific properties, as the (3S) configuration plays a critical role in binding affinity and metabolic stability.
In recent years, the demand for chiral building blocks like this compound has surged due to advancements in asymmetric synthesis and drug discovery. The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecules like 1704943-19-0 serve as key fragments for optimizing lead compounds.
From a structure-activity relationship (SAR) perspective, the carboxylic acid functionality in this compound allows for further derivatization, enabling the creation of amides, esters, or other prodrug forms. Such modifications are frequently explored in ADME (Absorption, Distribution, Metabolism, Excretion) studies to improve bioavailability. Notably, the Cbz group is a classic protective strategy for amines, often used in peptide synthesis—a field experiencing renewed interest due to the rise of peptide therapeutics for targets like G-protein-coupled receptors (GPCRs).
Environmental and regulatory considerations also highlight the importance of this compound. With increasing scrutiny on green chemistry, researchers are investigating solvent-free or catalytic methods to incorporate halogenated intermediates like 1704943-19-0 into sustainable workflows. Additionally, its role in high-throughput screening (HTS) libraries underscores its relevance in precision medicine initiatives, where tailored therapies require diverse chemical scaffolds.
For synthetic chemists, the compound’s crystalline properties and stability under standard conditions (room temperature, inert atmosphere) make it practical for large-scale applications. Analytical techniques such as HPLC, NMR, and X-ray crystallography are routinely employed to confirm its purity and stereochemistry, addressing the industry’s emphasis on quality-by-design (QbD) principles. Furthermore, its compatibility with flow chemistry systems positions it as a candidate for continuous manufacturing—a hot topic in Industry 4.0.
In summary, (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid exemplifies the intersection of traditional organic synthesis and cutting-edge biopharmaceutical innovation. Its versatility in peptide modification, catalysis, and drug development ensures its continued relevance in both academic and industrial settings. As the scientific community prioritizes molecular diversity and sustainable practices, compounds like CAS 1704943-19-0 will remain indispensable tools for advancing human health.
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